Lipophilicity (logP) Differentiation: 1,2,5- vs. 1,2,4-Oxadiazole
The 1,2,5‑oxadiazole isomer (target compound) possesses an experimentally measured logP of 1.36 [1]. In contrast, the structurally analogous 5‑tert‑butyl‑1,2,4‑oxadiazol‑3‑amine (CAS 91362‑43‑5) displays a significantly lower calculated logP of 0.48 (ACD/Labs) to 1.27 (EPISuite estimate) . This difference in lipophilicity—2.8‑fold higher for the 1,2,5‑isomer based on the lower bound—directly impacts membrane permeability, oral absorption potential, and non‑specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.36 (measured) |
| Comparator Or Baseline | 5‑tert‑butyl‑1,2,4‑oxadiazol‑3‑amine (CAS 91362‑43‑5) – logP 0.48 (ACD/Labs calculated) |
| Quantified Difference | Target logP is 2.8‑fold higher (1.36 vs. 0.48) |
| Conditions | Target logP measured experimentally; comparator logP predicted by ACD/Labs Percepta. |
Why This Matters
Higher logP correlates with improved membrane permeability and may reduce aqueous solubility; this trade‑off must be considered during lead optimization and dictates which isomer is most suitable for a given synthetic objective.
- [1] Chembase.cn. 4-tert-butyl-1,2,5-oxadiazol-3-amine – logP: 1.36. View Source
